molecular formula C8H7BrN4 B1397136 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-90-8

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Cat. No. B1397136
M. Wt: 239.07 g/mol
InChI Key: PLTBADSHGFJXKA-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (6-Br-NMPP) is a heterocyclic compound belonging to the pyridine family. It is an important component in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 6-Br-NMPP has been used extensively in scientific research applications, including drug discovery, biochemistry, and molecular biology.

Scientific Research Applications

Antihypertensive Activity

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine derivatives exhibit antihypertensive properties. A study involving 51 derivatives of this compound showed significant lowering of blood pressure in spontaneously hypertensive rats at oral doses of 10-50 mg/kg, maintaining normotensive levels with single daily doses (Bennett et al., 1981).

Antitumor Activity

These compounds also demonstrate antitumor activity. 2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) is an example, exhibiting potent lipid-soluble inhibition of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Inhibition of Ser/Thr Kinases

A study on 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, closely related to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, showed specific inhibition of Ser/Thr protein kinases, suggesting potential applications in targeting these enzymes (Loidreau et al., 2015).

Applications in Chemistry and Materials Science

Pyrido[2,3-d]pyrimidin-2-amine derivatives have applications in materials science, such as in corrosion inhibition for mild steel in acidic media. This demonstrates their utility in industrial and engineering applications (Yadav et al., 2015).

properties

IUPAC Name

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-10-8-12-3-5-2-6(9)4-11-7(5)13-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTBADSHGFJXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=NC=C(C=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730374
Record name 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

CAS RN

882670-90-8
Record name 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882670-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (0.50 g, 2.451 mmol) and 1-methylguanidine hydrochloride (0.322 g, 2.94 mmol) in acetonitrile (20 mL) with TEA (0.947 mL, 7.35 mmol) and heat to 180° C. in the microwave for 15 min. Concentrate the mixture to dryness, treat the residue with DCM and wash with H2O, then brine. Dry the organic layer over Na2SO4, concentrate to dryness and purify via silica gel chromatography (20-100% EtOAc/Hexanes) to afford the title compound (140 mg, 24% yield). MS (m/z): 241.0 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.947 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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